Kif15-IN-1

Description

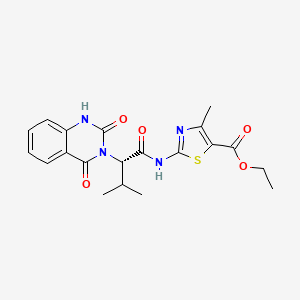

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[(2S)-2-(2,4-dioxo-1H-quinazolin-3-yl)-3-methylbutanoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-5-29-18(27)15-11(4)21-19(30-15)23-16(25)14(10(2)3)24-17(26)12-8-6-7-9-13(12)22-20(24)28/h6-10,14H,5H2,1-4H3,(H,22,28)(H,21,23,25)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQQKICGMSZCJL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C(C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)[C@H](C(C)C)N2C(=O)C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Kif15-IN-1: A Technical Guide to its Mechanism of Action in Mitosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kif15 (Kinesin family member 15), also known as Kinesin-12 or HKLP2, is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis.[1] While not essential for spindle assembly under normal conditions, Kif15 becomes critical for this process when the function of the primary mitotic kinesin, Eg5 (KIF11), is inhibited.[2][3] This functional redundancy makes Kif15 a compelling target for anti-cancer therapies, particularly in the context of overcoming resistance to Eg5 inhibitors. Kif15-IN-1 is a small molecule inhibitor of Kif15 that has demonstrated anti-proliferative activity, making it a valuable tool for both basic research and drug development. This guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its effects on mitotic progression.

Core Mechanism of Action

This compound functions as a potent and specific inhibitor of the Kif15 motor protein. Its primary mechanism of action is the competitive inhibition of ATP binding to the Kif15 motor domain. This prevents the conformational changes necessary for Kif15 to translocate along microtubules, effectively halting its motor activity.

The inhibition of Kif15 by this compound leads to a cascade of effects on the mitotic spindle. In cells reliant on Kif15 for spindle bipolarity, particularly in the presence of Eg5 inhibitors, treatment with this compound results in the collapse of the bipolar spindle into a monopolar structure. This mitotic arrest ultimately triggers apoptotic cell death in cancer cells.

Signaling and Functional Pathway

The following diagram illustrates the role of Kif15 in mitosis and the mechanism of inhibition by this compound.

References

- 1. KIF15 - Wikipedia [en.wikipedia.org]

- 2. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment | PLOS One [journals.plos.org]

- 3. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Kif15-IN-1 on Microtubule Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 15 (Kif15), also known as Kinesin-12, is a plus-end directed motor protein that plays a crucial, albeit context-dependent, role in the formation and maintenance of the bipolar mitotic spindle. While dispensable for mitosis in the presence of the primary mitotic kinesin Eg5 (Kinesin-5), Kif15 becomes essential for spindle assembly and cell division when Eg5 is inhibited. This functional redundancy has positioned Kif15 as a key target for overcoming resistance to Eg5-inhibiting anti-cancer drugs. Kif15-IN-1 is a small molecule inhibitor developed to specifically target Kif15, offering a valuable tool for both basic research and therapeutic development. This technical guide provides an in-depth analysis of the effects of this compound on microtubule dynamics, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms.

Mechanism of Action of this compound

This compound acts as a potent inhibitor of Kif15's motor activity. Its primary mechanism involves arresting the Kif15 motor domain in a microtubule-bound state.[1] This "rigor-like" binding prevents the ATP hydrolysis cycle that is necessary for the conformational changes driving processive movement along the microtubule lattice. By locking Kif15 onto the microtubule, this compound effectively inhibits its ability to slide and organize microtubules within the mitotic spindle.

Quantitative Effects of this compound on Kif15 Motor Function

The inhibitory effect of this compound on Kif15's motor function has been quantified in in vitro motility assays. These assays directly visualize the movement of microtubules propelled by surface-adhered motor proteins.

| Parameter | Value | Assay Conditions | Reference |

| Concentration for complete inhibition of Kif15-driven microtubule gliding | 60 µM | In vitro microtubule gliding assay with purified Kif15 motor protein. | [1] |

Table 1: Quantitative data on the inhibition of Kif15 motor activity by this compound.

It is important to note that while the effect of this compound on the motor activity of Kif15 is well-characterized, direct quantitative data on the impact of this compound on the intrinsic dynamic instability of microtubules (i.e., polymerization rate, depolymerization rate, catastrophe frequency, and rescue frequency) is not yet available in the published literature. The primary mechanism of this compound is the inhibition of the Kif15 motor, and its effects on the microtubule polymer itself are likely secondary to this action.

Experimental Protocols

Microtubule Gliding Assay

This assay is fundamental to determining the effect of inhibitors on motor protein function.

Objective: To measure the velocity of microtubule movement driven by Kif15 motors and the inhibitory effect of this compound.

Materials:

-

Purified, recombinant Kif15 motor protein

-

Taxol-stabilized, fluorescently labeled microtubules

-

Casein solution (for surface passivation)

-

Motility buffer (e.g., BRB80 buffer supplemented with ATP, an oxygen scavenging system, and taxol)

-

This compound stock solution (in DMSO)

-

Microscope slides and coverslips for creating flow chambers

-

Total Internal Reflection Fluorescence (TIRF) microscope

Procedure:

-

Flow Chamber Preparation: Construct a flow chamber by affixing a coverslip to a microscope slide with double-sided tape, creating a narrow channel.

-

Surface Passivation: Introduce a casein solution into the chamber and incubate to block non-specific protein binding.

-

Motor Adsorption: Flow in a solution of purified Kif15 motor protein and allow it to adsorb to the casein-coated surface.

-

Wash Step: Wash the chamber with motility buffer to remove unbound motors.

-

Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the chamber.

-

Inhibitor Addition: For inhibitor studies, the motility buffer will contain the desired concentration of this compound or DMSO as a control.

-

Imaging: Visualize microtubule movement using a TIRF microscope. Acquire time-lapse image sequences.

-

Data Analysis: Track the movement of individual microtubules over time to calculate their gliding velocity. Compare the velocities in the presence and absence of this compound to determine the inhibitory effect.

In Vitro Microtubule Dynamics Assay (TIRF Microscopy)

While not yet reported for this compound, this assay would be the standard method to directly measure the effects on microtubule dynamic instability.

Objective: To quantify microtubule growth rate, shrinkage rate, catastrophe frequency, and rescue frequency in the presence of Kif15 and this compound.

Materials:

-

Purified tubulin (unlabeled and fluorescently labeled)

-

GMPCPP-stabilized microtubule "seeds"

-

Polymerization buffer (e.g., BRB80 with GTP)

-

Purified Kif15 protein

-

This compound stock solution (in DMSO)

-

TIRF microscope

Procedure:

-

Flow Chamber Preparation: Prepare a flow chamber as described for the gliding assay.

-

Seed Immobilization: Immobilize GMPCPP-stabilized microtubule seeds onto the coverslip surface.

-

Reaction Mixture: Prepare a reaction mixture containing tubulin (a mix of unlabeled and fluorescently labeled), GTP, Kif15, and this compound (or DMSO control) in polymerization buffer.

-

Initiate Dynamics: Introduce the reaction mixture into the flow chamber to initiate microtubule polymerization from the seeds.

-

Imaging: Use TIRF microscopy to acquire time-lapse images of the growing and shrinking microtubules.

-

Data Analysis: Generate kymographs (time-space plots) from the image sequences. From the kymographs, measure the slopes of growing and shrinking segments to determine rates, and identify the points of transition to calculate catastrophe and rescue frequencies.

Signaling Pathways and Logical Relationships

The primary role of Kif15 becomes apparent when the function of Eg5 is compromised. The following diagram illustrates the logical relationship between Eg5, Kif15, and the effect of their respective inhibitors on mitotic progression.

Conclusion

This compound is a valuable research tool for dissecting the role of Kif15 in mitosis and for exploring its potential as a therapeutic target. Its mechanism of arresting Kif15 in a microtubule-bound state is well-established, with a clear quantitative effect on Kif15's motor activity. While the direct impact of this compound on the dynamic instability of microtubules remains to be quantified, its ability to inhibit the compensatory mechanism for Eg5 function underscores its importance in the development of novel anti-cancer strategies. The experimental protocols detailed herein provide a framework for further investigation into the nuanced effects of this and other Kif15 inhibitors on the intricate dynamics of the mitotic spindle.

References

Kif15-IN-1: A Technical Guide for Investigating Kinesin Motor Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Kif15-IN-1, a small molecule inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2). Kif15 is a plus-end directed motor protein crucial for the proper formation and maintenance of the bipolar mitotic spindle, making it a compelling target in oncology.[1][2] This document details the mechanism of action of this compound, provides quantitative data on its activity, and offers detailed protocols for key biochemical and cellular assays to facilitate its use in research and drug development.

Introduction to Kif15 and the Role of this compound

Kinesin family member 15 (Kif15) plays a critical role in mitosis, working in concert with another mitotic kinesin, Eg5 (Kinesin-5), to establish and maintain the bipolar spindle.[3] Kif15 is capable of cross-linking and sliding microtubules, generating outward forces that push the spindle poles apart.[4] Notably, Kif15 can compensate for the loss of Eg5 function, a phenomenon that has been implicated in the development of resistance to Eg5-targeting cancer therapies.[4][5] This functional redundancy underscores the importance of targeting Kif15, potentially in combination with Eg5 inhibitors, as a therapeutic strategy.[5]

This compound is a valuable research tool for probing the function of Kif15. It acts by arresting the Kif15 motor in a microtubule-bound state, thereby inhibiting its motility without disrupting its ability to crosslink microtubules.[5] This mechanism of action makes this compound a potent inhibitor of Kif15-driven processes and a useful chemical probe for studying mitotic spindle dynamics.

Quantitative Data for this compound

The following tables summarize the reported in vitro and cellular activities of this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Source |

| Microtubule Gliding Assay | IC50 | 203 nM | [3][6] |

| Microtubule Gliding Assay | IC50 | 1.72 µM | [3] |

Note: The discrepancy in IC50 values may be due to different experimental conditions or recombinant protein constructs used in the respective studies.

Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | Parameter | Value (at 48h) | Source |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | GI50 | Not explicitly stated, but showed concentration-dependent inhibition | [7][8] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Apoptosis (Early + Late) | ~80% at GI50 dose | [8] |

| MCF7 | Estrogen Receptor-Positive (ER+) | GI50 | Not explicitly stated, but showed concentration-dependent inhibition | [7][8] |

Signaling Pathways and Experimental Workflows

Kif15 and Eg5 in Mitotic Spindle Assembly

The formation of a bipolar mitotic spindle is essential for accurate chromosome segregation. This process is driven by the coordinated action of multiple motor proteins. The diagram below illustrates the redundant roles of Kif15 and Eg5 in this pathway and the points of inhibition by their respective inhibitors.

References

- 1. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. molbiolcell.org [molbiolcell.org]

- 5. molbiolcell.org [molbiolcell.org]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

An In-depth Technical Guide to the Role of Kif15 in Spindle Assembly

Audience: Researchers, scientists, and drug development professionals.

Abstract: The formation of a bipolar mitotic spindle is paramount for accurate chromosome segregation during cell division. While the kinesin-5 motor Eg5 is a primary driver of this process, the kinesin-12 motor, Kif15 (also known as HKLP2), plays a crucial, partially redundant role.[1] Kif15 is essential for maintaining spindle bipolarity, particularly when Eg5 function is compromised, making it a key factor in the development of resistance to Eg5-targeting cancer chemotherapeutics.[2][3] This guide provides a comprehensive overview of Kif15's mechanism, regulation, and interaction with key partners like TPX2, PRC1, and KBP. We present quantitative data on its motor properties, detail essential experimental protocols for its study, and illustrate its regulatory and functional pathways. Understanding the multifaceted role of Kif15 is critical for developing next-generation antimitotic therapies, particularly combination strategies that co-target Eg5 and Kif15 to overcome therapeutic resistance.[4]

Core Function of Kif15 in Mitosis

Kif15 is a plus-end-directed molecular motor that contributes to the outward forces necessary for separating spindle poles and maintaining the bipolar structure of the mitotic spindle.[5] Its function, however, is context-dependent.

A Redundant yet Critical Partnership with Eg5

In most human cells, the kinesin-5 motor Eg5 is the dominant force generator for establishing the bipolar spindle.[1][6] Kif15's role is often described as redundant, as it is not essential for spindle bipolarity when Eg5 is fully active.[6][7] However, this redundancy is a linchpin for cell survival under stress. When Eg5 is partially or fully inhibited, Kif15 becomes indispensable for both spindle assembly and maintenance.[6][7] Overexpression of Kif15 can fully compensate for the loss of Eg5 activity, enabling cells to divide and fostering resistance to Eg5-inhibiting drugs.[7][8][9] This functional overlap has positioned Kif15 as a critical target in oncology to circumvent drug resistance.[8][10]

Mechanism of Action: From K-fibers to Antiparallel Microtubules

Kif15 generates force by crosslinking and sliding microtubules.[7][11] The specific microtubules it acts upon appear to differ based on the cellular context.

-

Under Normal Conditions: In unperturbed mitotic cells, Kif15 predominantly localizes to kinetochore-fibers (K-fibers) and regulates their length. This activity can actually antagonize the pole-separating forces generated by Eg5.[12]

-

Under Eg5 Inhibition: When Eg5 function is lost, Kif15 relocalizes to non-kinetochore, antiparallel microtubules in the spindle midzone.[12] Here, it functions more like Eg5, sliding these microtubules apart to drive centrosome separation and maintain spindle bipolarity.[6][7] This functional switch is a key mechanism behind Kif15-mediated resistance to Eg5 inhibitors.

Regulation of Kif15 Activity

The localization, activity, and function of Kif15 are tightly controlled by a network of interacting proteins and post-translational modifications.

Key Interaction Partners

-

TPX2 (Targeting Protein for Xklp2): This microtubule-associated protein is essential for localizing Kif15 to spindle microtubules immediately following nuclear envelope breakdown.[6][13] The interaction is critical for Kif15's function; in the absence of TPX2, Kif15 cannot efficiently contribute to spindle assembly.[6][7] The C-terminal domain of TPX2, in particular, regulates Kif15's localization and motility.[14]

-

PRC1 (Protein Regulator of Cytokinesis 1): PRC1 is a crosslinking protein that preferentially bundles antiparallel microtubules. It facilitates Kif15's function by stabilizing the very microtubule overlaps where Kif15 must act to generate sliding forces.[8][9] This is especially important in cells that rely on Kif15 for spindle assembly after Eg5 inhibition.[8]

-

KBP (Kinesin-Binding Protein): KBP is a mitosis-specific interaction partner of Kif15.[5][15] It plays a crucial role in localizing Kif15 to the spindle equator and is required for the proper alignment of chromosomes at the metaphase plate.[5][13] Mechanistically, KBP can remodel the Kif15 motor domain to prevent it from binding to microtubules, suggesting it acts as a negative regulator to ensure Kif15 is active only in the correct location.[16][17]

Signaling and Post-Translational Control

In cancer cells, Kif15's role extends beyond mitosis to include the promotion of cell proliferation and migration. This is often mediated through established signaling pathways.

-

MEK/ERK Pathway: Kif15 has been shown to promote pancreatic cancer cell proliferation by activating the MEK/ERK signaling pathway, leading to the upregulation of cell cycle proteins like cyclin D1.[18]

-

PI3K/AKT Pathway: In breast cancer, Kif15 knockdown inhibits the expression of phosphorylated AKT, suggesting Kif15 may function as an oncogene by promoting pro-survival signaling.[19]

-

Acetylation and Phosphorylation: The activity of Kif15 is also regulated by post-translational modifications. SIRT1-mediated acetylation of Kif15 is essential for its subsequent phosphorylation, a key step in activating its motor function to promote focal adhesion disassembly and cancer cell migration.[20]

Quantitative Data on Kif15 Function

The biophysical and cellular properties of Kif15 have been quantified through various assays, providing a basis for comparison with other motor proteins and for understanding its cellular impact.

| Parameter | Value | Experimental Context | Source |

| Stall Force | ~6 pN | Single-molecule optical trap experiments under hindering loads. | [1] |

| Unloaded Velocity | Up to 6-fold faster than Eg5 | Single-molecule optical trapping and microtubule gliding assays. | [4] |

| Processivity | < ~10 steps | Under hindering loads in single-molecule experiments. Significantly less processive than Eg5. | [1][4] |

| ATP Binding Rate | 5.6 ± 0.3 μM⁻¹s⁻¹ | Pre-steady-state kinetics. | [21] |

| ATP Hydrolysis Rate (k_cat_) | 45 ± 1 s⁻¹ | Steady-state microtubule-stimulated ATPase assay. | [21] |

| Microtubule Affinity (K_m,MT_) | 0.23 ± 0.02 μM | Steady-state microtubule-stimulated ATPase assay. | [21] |

Table 1: Single-Molecule Mechanics and Kinetic Parameters of Kif15. This table summarizes key biophysical and enzymatic properties of the Kif15 motor.

| Condition | Kif15-IN-1 Conc. | Eg5 Inhibitor (Ispinesib) Conc. | MT Gliding Velocity | Source |

| Kif15 Only | 0 µM | N/A | Normalized to 100% | [4] |

| Kif15 Only | 60 µM | N/A | ~0% (Motility eliminated) | [4] |

| Eg5 Only | N/A | 0 µM | Normalized to 100% | [4] |

| Eg5 Only | N/A | 1 µM | ~0% (Motility eliminated) | [4] |

| Kif15 + Eg5 Admixture | 60 µM | 0 µM | Reduced, but not eliminated | [4] |

| Kif15 + Eg5 Admixture | 0 µM | 1 µM | Reduced, but not eliminated | [4] |

| Kif15 + Eg5 Admixture | 60 µM | 1 µM | ~0% (Motility eliminated) | [4] |

Table 2: Effects of Kif15 and Eg5 Inhibitors on Microtubule Gliding. This data highlights the functional redundancy of the motors; motility only ceases when both are inhibited.[4]

| Assay | Cell Line | Condition | Observation | Source |

| Cell Proliferation | HeLa | 20 µM this compound + 1 nM Ispinesib | Synergistic reduction in cell viability | [4] |

| Cell Proliferation | MDA-MB231 (TNBC) | This compound (GI50 dose) | Anti-proliferative effect, suppression of migration | [22] |

| Apoptosis | U87 MG (Glioma) | shRNA knockdown of KIF15 | Significant increase in apoptotic cells | [23] |

| Cell Cycle | U87 MG (Glioma) | shRNA knockdown of KIF15 | Cell cycle arrest in G2 phase | [23] |

| Prometaphase Duration | HeLa | siRNA knockdown of Kif15/KBP | Delayed prometaphase with misaligned chromosomes | [5] |

Table 3: Cellular Consequences of Kif15 Inhibition or Depletion. This table summarizes the cellular phenotypes resulting from the loss of Kif15 function, underscoring its importance in cell cycle progression and survival.

Key Experimental Protocols

Co-Immunoprecipitation of Kif15 and KBP

This protocol is used to verify the mitosis-specific interaction between Kif15 and its regulatory partner, KBP.[15][24]

-

Cell Culture and Synchronization: Culture HEK293T or HeLa cells. For mitotic arrest, treat cells with nocodazole (100 ng/mL) for 16-18 hours. For interphase controls, collect unsynchronized cells.

-

Cell Lysis: Harvest and wash cells with PBS. Lyse cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Pre-clear the lysate with Protein A/G agarose beads. Incubate the pre-cleared lysate with an anti-Kif15 antibody (or anti-Flag for tagged Kif15) overnight at 4°C.

-

Capture and Washing: Add fresh Protein A/G beads to capture the antibody-protein complexes. Pellet the beads by centrifugation and wash 3-5 times with lysis buffer to remove non-specific binders.

-

Elution and Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against Kif15 and KBP, followed by HRP-conjugated secondary antibodies. Detect proteins using an enhanced chemiluminescence (ECL) system. A band for KBP should appear in the mitotic sample immunoprecipitated for Kif15, but not in the interphase sample.[24]

In Vitro Microtubule Gliding Assay

This assay measures the ability of motor proteins to move microtubules along a glass surface, allowing for the characterization of inhibitors.[4][25]

-

Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip.

-

Motor Immobilization: Introduce a solution of Kif15 and/or Eg5 motors into the flow cell and incubate to allow them to adsorb to the glass surface. Block any remaining open surface area with a blocking protein like casein.

-

Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the flow cell.

-

Motility Initiation and Imaging: Initiate motor activity by flowing in motility buffer containing ATP and an oxygen-scavenging system. If testing inhibitors (e.g., this compound, Ispinesib), include them in this buffer.

-

Data Acquisition and Analysis: Record time-lapse movies of the moving microtubules using total internal reflection fluorescence (TIRF) microscopy. Track the microtubules using appropriate software (e.g., ImageJ with MTrackJ) to determine their gliding velocities.

Cell Viability Assay for Drug Synergy

This protocol assesses the combined effect of Kif15 and Eg5 inhibitors on cancer cell proliferation.[4]

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Drug Treatment: Prepare a dose-response matrix of a Kif15 inhibitor (e.g., this compound) and an Eg5 inhibitor (e.g., Ispinesib or Filanesib). Treat the cells with the drugs in combination or as single agents. Include a DMSO-only control.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Viability Measurement: Quantify cell viability. This can be done using reagents like MTT, which measures metabolic activity, or by using a cell line expressing a fluorescent protein (e.g., mCherry) and measuring total fluorescence.[4]

-

Synergy Analysis: Analyze the dose-response data using a synergy model, such as the Bliss independence model, to determine if the drug combination has a greater-than-additive effect on reducing cell viability.[4]

Visualizing Kif15 Pathways and Workflows

The following diagrams illustrate the key relationships and processes involving Kif15.

Figure 1: Logical diagram showing the context-dependent role of Kif15 in spindle assembly.

Figure 2: Experimental workflow for validating Kif15 as a therapeutic drug target.

Figure 3: Kif15-mediated activation of the MEK/ERK signaling pathway in cancer proliferation.

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. pnas.org [pnas.org]

- 5. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kif15 cooperates with eg5 to promote bipolar spindle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. molbiolcell.org [molbiolcell.org]

- 9. Antiparallel microtubule bundling supports KIF15-driven mitotic spindle assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The crystal structure and biochemical characterization of Kif15: a bifunctional molecular motor involved in bipolar spindle formation and neuronal development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. KIF15 - Wikipedia [en.wikipedia.org]

- 12. Kinesin-12 differentially affects spindle assembly depending on its microtubule substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment | PLOS One [journals.plos.org]

- 14. Regulation of Kif15 localization and motility by the C-terminus of TPX2 and microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 17. Kinesin-binding protein remodels the kinesin motor to prevent microtubule binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. KIF15 promotes pancreatic cancer proliferation via the MEK–ERK signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. KIF15 contributes to cell proliferation and migration in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dynamic regulation of KIF15 phosphorylation and acetylation promotes focal adhesions disassembly in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The crystal structure and biochemical characterization of Kif15: a bifunctional molecular motor involved in bipolar spindle formation and neuronal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. Identification of KIF15 as a potential therapeutic target and prognostic factor for glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment | PLOS One [journals.plos.org]

- 25. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Research on Kif15-IN-1 in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 15 (KIF15) is a plus-end-directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis.[1][2] While the highly conserved kinesin Eg5 is the primary driver of centrosome separation, KIF15 provides a redundant function, becoming essential for spindle bipolarity when Eg5 is inhibited.[2][3] This redundancy has been implicated in the development of resistance to Eg5-targeting cancer therapies.[4] Kif15-IN-1 is a small molecule inhibitor of KIF15 that arrests the motor protein in a microtubule-bound state, thereby inhibiting its motility without disrupting its ability to crosslink microtubules.[5] This technical guide provides a comprehensive overview of the preliminary research on this compound in various cellular models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Data Presentation

In Vitro Inhibition of KIF15 Activity

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Microtubule-Gliding Assay | IC50 | 1.72 µM | In vitro | [6] |

| Microtubule-Gliding Assay | IC50 | 203 nM | In vitro | [7][8] |

Cellular Proliferation and Viability

| Cell Line | Parameter | Value (µM) | Exposure Time | Reference |

| MDA-MB-231 (Triple-Negative Breast Cancer) | GI50 | 85.94 ± 4.75 | 24 hours | [1] |

| MDA-MB-231 (Triple-Negative Breast Cancer) | GI50 | 57.95 ± 3.99 | 48 hours | [1] |

| MCF7 (ER+ Breast Cancer) | GI50 | Not explicitly stated, but cytotoxic effects observed | 24 and 48 hours | [1] |

| HeLa (Cervical Cancer) | - | Drug synergy observed at 20 µM this compound with 1 nM Eg5 inhibitor | 72 hours | [9][10] |

Effects on Spindle Morphology

| Cell Line | Treatment | Effect | Quantitative Measurement | Reference |

| RPE-1 (Retinal Pigment Epithelial) | 25 µM this compound | Shorter spindles | 9.9 µm ± 0.3 µm (vs. 11.4 µm ± 0.2 µm in DMSO) | [8] |

| KIRC-1 (K5I-resistant RPE-1) | 25 µM this compound | Increased monopolar spindles | 84% monopolar (vs. 43% in DMSO) | [8] |

| Mouse Oocytes | This compound | No significant effect on spindle morphology | 91.28 ± 0.28% normal spindles (vs. 95.18 ± 3.37% in control) | [11] |

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability of adherent cancer cell lines.[12][13][14][15]

Materials:

-

96-well microplates

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend cells in complete medium.

-

Determine cell concentration using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the GI50/IC50 value.

-

Immunofluorescence for Spindle Morphology

This protocol provides a general framework for visualizing the mitotic spindle and the localization of KIF15 in cells treated with this compound.[16]

Materials:

-

Glass coverslips in a multi-well plate

-

Complete cell culture medium

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS (Permeabilization buffer)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies (e.g., anti-α-tubulin, anti-KIF15)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment:

-

Seed cells onto glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with the desired concentration of this compound for the appropriate duration.

-

-

Fixation and Permeabilization:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

-

Blocking and Antibody Incubation:

-

Block the cells with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

-

Staining and Mounting:

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

-

Imaging and Analysis:

-

Visualize the cells using a fluorescence microscope with appropriate filters.

-

Capture images and analyze spindle morphology, length, and KIF15 localization.

-

RT-qPCR for KIF15 Gene Expression

This protocol is for quantifying the mRNA expression levels of KIF15 in cells treated with this compound.[17]

Materials:

-

Treated and untreated cells

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for KIF15 and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

Reverse Transcription:

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit following the manufacturer's instructions.

-

-

qPCR:

-

Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for KIF15 or the housekeeping gene, and cDNA.

-

Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the Ct (cycle threshold) values for KIF15 and the housekeeping gene in both treated and untreated samples.

-

Calculate the relative expression of KIF15 using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.

-

Mandatory Visualizations

Signaling and Functional Pathways

Caption: KIF15's role in mitosis and its interplay with Eg5.

Experimental Workflow: Cell Viability Assessment

Caption: Workflow for determining cell viability using an MTT assay.

Logical Relationship: Synergy with Eg5 Inhibitors

Caption: Synergistic inhibition of cancer cell proliferation.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Kif15 cooperates with eg5 to promote bipolar spindle assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kif15 functions as an active mechanical ratchet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. molbiolcell.org [molbiolcell.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | Kif15 inhibitor | TargetMol [targetmol.com]

- 8. Dual inhibition of Kif15 by oxindole and quinazolinedione chemical probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. KIF15 nanomechanics and kinesin inhibitors, with implications for cancer chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kinesin KIF15 regulates tubulin acetylation and spindle assembly checkpoint in mouse oocyte meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.igem.wiki [static.igem.wiki]

- 13. researchhub.com [researchhub.com]

- 14. texaschildrens.org [texaschildrens.org]

- 15. goldbio.com [goldbio.com]

- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]

- 17. Identification of KIF15 as a potential therapeutic target and prognostic factor for glioma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Kif15-IN-1 in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Kif15-IN-1, a potent and specific inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2), in live-cell imaging studies. This document outlines the mechanism of action, provides detailed experimental protocols, presents quantitative data, and visualizes relevant cellular pathways to facilitate your research into mitotic spindle dynamics and for the development of novel anti-cancer therapeutics.

Introduction to this compound

Kif15 is a plus-end directed motor protein that plays a crucial role in the formation and maintenance of the bipolar mitotic spindle.[1][2] It functions redundantly with the major mitotic kinesin Eg5 (KIF11), and its inhibition has emerged as a promising strategy to overcome resistance to Eg5 inhibitors in cancer therapy.[3] this compound is a small molecule inhibitor that arrests the Kif15 motor in a microtubule-bound state, thereby disrupting its function in spindle assembly and maintenance.[1] This leads to mitotic arrest and can induce apoptosis in cancer cells, making it a valuable tool for both basic research and drug development.[2][4]

Chemical Properties of this compound

| Property | Value |

| CAS Number | 672926-32-8 |

| Molecular Formula | C₂₀H₂₂N₄O₅S |

| Molecular Weight | 430.48 g/mol |

| Solubility | Insoluble in H₂O; Soluble in DMSO (80 mg/mL); Soluble in Ethanol (≥19.2 mg/mL)[1][5] |

| Storage | Store powder at -20°C for up to 3 years. Store solutions in DMSO at -80°C for up to 1 year.[5][6] |

Key Applications in Live-Cell Imaging

-

Monitoring Mitotic Arrest: Visualize and quantify the induction of mitotic arrest in real-time upon this compound treatment.

-

Analyzing Spindle Dynamics: Observe defects in spindle formation, such as the collapse of bipolar spindles into monopolar structures, a characteristic phenotype of kinesin motor inhibition.

-

Investigating Cell Fate: Track the long-term consequences of Kif15 inhibition, including apoptosis, cell cycle arrest in a tetraploid state, or mitotic slippage.[7][8]

-

Synergistic Drug Studies: Evaluate the combined effects of this compound and other anti-mitotic agents, such as Eg5 inhibitors, on cancer cell proliferation and survival.[3]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of Kif15 inhibition.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay | Organism | Parameter | Value | Reference |

| Microtubule Gliding Assay | Human | IC₅₀ | 2.5 ± 0.3 µM | [3] |

| Microtubule Gliding Assay | Human | IC₅₀ | 203 nM | [5] |

Note: The discrepancy in IC₅₀ values may be due to different experimental conditions and protein constructs used in the assays.

Table 2: Effects of Kif15 Depletion on Mitotic Timing in HeLa Cells (as a proxy for this compound effects)

| Condition | Prometaphase Duration (minutes, mean ± SD) | Reference |

| Control | 55.7 ± 37.1 | [9] |

| Kif15 Silenced | 100.1 ± 48.6 | [9] |

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is essential to visualize the cellular pathways in which Kif15 is involved and the experimental workflow for its use in live-cell imaging.

Caption: Kif15 interacts with TPX2 and KBP to regulate spindle dynamics and influences the MEK/ERK pathway.

Caption: A generalized workflow for conducting live-cell imaging experiments using this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Procedure:

-

Allow the this compound powder to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to make 1 mL of a 10 mM stock solution, dissolve 0.4305 mg of this compound in 1 mL of DMSO.

-

Vortex briefly to ensure complete dissolution. Sonication may be used if necessary.[5]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -80°C.

Protocol 2: Live-Cell Imaging of Mitotic Arrest

This protocol is adapted from methodologies used for other kinesin inhibitors and is suitable for cell lines such as HeLa or U2OS.[7][10]

Materials:

-

HeLa or U2OS cells stably expressing a fluorescent marker for chromosomes (e.g., H2B-GFP) or microtubules (e.g., GFP-α-tubulin).

-

Glass-bottom imaging dishes or plates.

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

Live-cell imaging medium (CO₂-independent medium is recommended for long-term imaging without a stage-top incubator).

-

This compound stock solution (10 mM in DMSO).

-

A live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO₂), and appropriate filter sets for the chosen fluorescent proteins.

Procedure:

Day 1: Cell Seeding

-

Seed the cells onto the glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging. This allows for the observation of individual cells without excessive cell-cell contact.

Day 2: Drug Treatment and Imaging

-

Allow the cells to adhere and grow for 24 hours.

-

Prepare the desired final concentration of this compound by diluting the 10 mM stock solution in pre-warmed complete culture medium. A final concentration range of 1-20 µM can be used as a starting point, with a DMSO concentration not exceeding 0.1%. A dose-response experiment is recommended to determine the optimal concentration for your cell line.

-

Gently replace the existing medium in the imaging dish with the medium containing this compound. Include a vehicle control (DMSO only) dish.

-

Place the imaging dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 30 minutes.

-

Set up the time-lapse imaging parameters. For observing mitotic events, an imaging interval of 5-15 minutes is typically sufficient. Use the lowest possible laser power and exposure time to minimize phototoxicity.

-

Acquire images for 24-48 hours to observe the immediate effects on mitosis and subsequent cell fates.

Data Analysis:

-

Manually or automatically track individual cells through the time-lapse series.

-

Quantify the duration of mitosis (from nuclear envelope breakdown to anaphase onset or mitotic exit).

-

Score the percentage of cells that arrest in mitosis and for how long.

-

Characterize the spindle morphology in arrested cells (e.g., monopolar, bipolar).

-

Determine the ultimate fate of the arrested cells (e.g., apoptosis, mitotic slippage, cell death in mitosis).

Concluding Remarks

This compound is a powerful tool for investigating the role of Kif15 in mitosis and for exploring its potential as a therapeutic target. The protocols and data provided here offer a solid foundation for designing and executing live-cell imaging experiments. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental questions to achieve the most robust and informative results.

References

- 1. apexbt.com [apexbt.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. pnas.org [pnas.org]

- 4. Identification of KIF15 as a potential therapeutic target and prognostic factor for glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Maintaining Live Cells on the Microscope Stage | Nikon’s MicroscopyU [microscopyu.com]

Kif15-IN-1: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for the use of Kif15-IN-1, a potent and specific inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2). Kif15 is a crucial protein involved in the formation and maintenance of the bipolar spindle during mitosis. Its inhibition offers a promising therapeutic strategy for cellular proliferative diseases, including cancer.

Chemical Properties and Solubility

This compound is a small molecule inhibitor with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₄O₅S | [1] |

| Molecular Weight | 430.48 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| CAS Number | 672926-32-8 | [2] |

Solubility Data

This compound exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents, particularly dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution in DMSO.

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 100 mg/mL (232.30 mM) | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility. Sonication may aid dissolution. | [2][3] |

| Water | < 0.1 mg/mL | Practically insoluble. | [4] |

| Ethanol | Not specified | Data not readily available. DMSO is the preferred solvent. |

Preparation of Stock and Working Solutions

Stock Solution (e.g., 20 mM in DMSO): A 20 mM stock solution can be prepared by dissolving the compound in 100% DMSO.[5] For other concentrations, use the following table for guidance:

| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |

| 1 mM | 2.3230 mL | 11.6149 mL | 23.2299 mL |

| 5 mM | 0.4646 mL | 2.3230 mL | 4.6460 mL |

| 10 mM | 0.2323 mL | 1.1615 mL | 2.3230 mL |

| 20 mM | 0.1161 mL | 0.5807 mL | 1.1615 mL |

Working Solutions: To prepare working solutions for cell-based assays, the DMSO stock solution should be serially diluted in the desired cell culture medium.[4] To avoid precipitation, it is recommended to first dilute the stock in a small volume of medium, vortex, and then add it to the final volume. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to minimize solvent-induced toxicity. Pre-warming the stock solution and culture medium to 37°C before dilution can also help prevent precipitation.[4]

In Vivo Formulations: For animal studies, this compound can be formulated in vehicles such as:

-

10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline: Soluble at ≥ 2.5 mg/mL.[2]

-

10% DMSO, 90% Corn Oil: Soluble at ≥ 2.5 mg/mL.[2]

Storage and Stability

-

Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[2]

-

DMSO Stock Solution: Aliquot and store at -80°C for up to 2 years or at -20°C for up to 1 year.[2] Avoid repeated freeze-thaw cycles.

Mechanism of Action and Signaling Pathway

Kif15 is a plus-end directed motor protein that plays a critical role in mitosis. It localizes to the mitotic spindle and is involved in establishing and maintaining spindle bipolarity, partly through its ability to generate outward forces that separate spindle poles.[2][6] Kif15 function becomes particularly important for cell survival when the primary mitotic kinesin, Eg5 (KIF11), is inhibited.[7]

This compound is an ATP-competitive inhibitor of Kif15.[4] By binding to the motor domain, it prevents ATP hydrolysis and locks Kif15 in a microtubule-bound state, thereby inhibiting its motor activity.[2] This leads to defects in spindle formation, chromosome misalignment, mitotic arrest, and ultimately, apoptosis in proliferating cells.[5][8]

Caption: Kif15 pathway in mitosis and its inhibition.

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for the MTT cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, MCF7, HeLa)

-

Complete cell culture medium

-

96-well plates

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 2 mg/mL in PBS)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[9]

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium from a DMSO stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (or medium with DMSO as a vehicle control) to the respective wells.

-

Incubate the plate for an additional 48 to 72 hours.[10]

-

After the incubation period, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well.[9]

-

Incubate the plate for 1.5 hours at 37°C.[9]

-

Carefully remove the MTT solution.

-

Add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Incubate the plate for 15 minutes at 37°C with gentle shaking.[9]

-

Measure the absorbance at a wavelength of 492 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection by Fluorescence Microscopy (Acridine Orange/Ethidium Bromide Staining)

This method allows for the visualization and quantification of apoptotic cells.

Materials:

-

Cells treated with this compound or vehicle control

-

PBS

-

Trypsin-EDTA

-

Acridine Orange/Ethidium Bromide (AO/EB) staining solution (100 µg/mL AO and 100 µg/mL EB in PBS)

-

Fluorescence microscope

Procedure:

-

Seed 2.5 x 10⁴ cells in a 24-well plate and treat with the desired concentration of this compound (e.g., GI₅₀ dose) or vehicle (DMSO) for 48 hours.[11]

-

Harvest the cells by trypsinization and wash with PBS.[11]

-

Resuspend the cell pellet in a small volume of PBS.

-

Mix 9 µL of the cell suspension with 1 µL of AO/EB staining solution.[11]

-

Place a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.

-

Immediately visualize the cells under a fluorescence microscope.

-

Viable cells: Green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange to red nucleus.

-

-

Count at least 200 cells per sample and calculate the percentage of apoptotic cells.

Immunofluorescence Staining of Mitotic Spindles

This protocol is for visualizing the effects of this compound on the mitotic spindle.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA) or ice-cold methanol

-

PBS

-

Triton X-100

-

Blocking solution (e.g., 1% BSA in PBST)

-

Primary antibody (e.g., anti-α-tubulin)

-

Fluorescently-labeled secondary antibody

-

DAPI or Hoechst stain

-

Mounting medium

-

Confocal or fluorescence microscope

Procedure:

-

Seed cells on sterile coverslips in a culture dish and allow them to adhere.

-

Treat the cells with this compound (e.g., 25 µM for 24 hours) or vehicle control.[12]

-

Fix the cells by incubating with 4% PFA in PBS for 10-20 minutes at room temperature, or with ice-cold methanol for 10 minutes at -20°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (if PFA-fixed).

-

Wash three times with PBS.

-

Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.

-

Incubate with the primary antibody (e.g., anti-α-tubulin) diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.

-

Wash three times with PBST (PBS with 0.1% Tween-20).

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBST, protected from light.

-

Counterstain the DNA with DAPI or Hoechst stain for 5-10 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a confocal or fluorescence microscope to observe spindle morphology and chromosome alignment.

These protocols provide a foundation for investigating the cellular effects of this compound. Optimization of concentrations, incubation times, and cell types may be necessary for specific experimental goals.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. molbiolcell.org [molbiolcell.org]

- 3. protocols.io [protocols.io]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment | PLOS One [journals.plos.org]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. researchgate.net [researchgate.net]

- 9. MTT (Assay protocol [protocols.io]

- 10. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]

Kif15-IN-1 Application Notes and Protocols for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kif15-IN-1 is a small molecule inhibitor of the kinesin family member 15 (Kif15), a motor protein essential for proper mitotic spindle formation.[1] Kif15 is frequently overexpressed in various cancers and has been identified as a key factor in the development of resistance to certain chemotherapeutics, particularly those targeting another mitotic kinesin, Eg5.[2] Inhibition of Kif15, especially in combination with Eg5 inhibitors, presents a promising strategy to overcome this resistance and enhance anti-cancer efficacy.[2] These application notes provide recommended concentrations and detailed protocols for the use of this compound in cancer cell line research.

Mechanism of Action

This compound functions by arresting the Kif15 motor in a microtubule-bound state. This action inhibits the motor's motility without disrupting its ability to crosslink microtubules, ultimately leading to mitotic arrest and subsequent cell death in cancer cells dependent on Kif15 for proliferation.

Recommended Concentrations

The optimal concentration of this compound can vary significantly depending on the cancer cell line, experimental endpoint (e.g., growth inhibition vs. apoptosis induction), and whether it is used as a single agent or in combination with other drugs. The following table summarizes reported effective concentrations.

| Cell Line | Assay Type | Concentration/Effect | Incubation Time | Reference |

| MDA-MB-231 (Breast Cancer) | MTT Assay | GI50: 57.95 ± 3.99 µM | 48 hours | [1] |

| MDA-MB-231 (Breast Cancer) | MTT Assay | GI50: 85.94 ± 4.75 µM | 24 hours | [1] |

| MCF7 (Breast Cancer) | MTT Assay | GI50: 61.9 ± 0.8 µM | 48 hours | [1] |

| MCF7 (Breast Cancer) | MTT Assay | GI50: 93.17 ± 3.82 µM | 24 hours | [1] |

| HeLa (Cervical Cancer) | Cell Viability | 20 µM (synergistic with Eg5 inhibitors) | 72 hours | [2] |

| Recombinant Kif15 | Microtubule Gliding Assay | IC50: 0.2 µM | Not Applicable | [3] |

| Recombinant Kif15 | Microtubule Gliding Assay | 60 µM (sufficient to eliminate motility) | Not Applicable | [2] |

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Signaling Pathway and Experimental Workflow

Caption: this compound inhibits Kif15, leading to mitotic arrest and apoptosis.

References

Application Notes and Protocols for Kif15-IN-1 in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Kif15-IN-1, a potent and specific inhibitor of the mitotic kinesin Kif15 (also known as Kinesin-12 or HKLP2). Kif15 is a crucial motor protein involved in the formation and maintenance of the bipolar spindle during mitosis. Its functional redundancy with Eg5 (KIF11) makes it a compelling target in oncology, particularly for overcoming resistance to Eg5 inhibitors.[1][2][3][4] This document details the application of this compound in high-throughput screening (HTS) assays, providing both biochemical and cell-based experimental protocols.

Mechanism of Action and Therapeutic Potential

This compound is a small molecule inhibitor that targets the motor domain of Kif15, arresting the motor in a microtubule-bound state and thereby inhibiting its motility.[5] This disruption of Kif15 function leads to defects in spindle assembly and cell cycle progression, ultimately resulting in the suppression of cancer cell proliferation.[6][7] Notably, this compound has demonstrated synergistic effects when used in combination with Eg5 inhibitors, suggesting a promising therapeutic strategy for a range of cancers.[3]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound in various assays.

Table 1: Biochemical Assay Data

| Assay Type | Target | Construct | IC50 | Reference |

| Microtubule Gliding Assay | Kif15 | Recombinant His6-tagged Kif15 (N700 residues) | 1.72 µM | [8] |

| Microtubule Gliding Assay | Kif15 | Not specified | 203 nM | [8][9] |

| ADP-Glo™ Kinase Assay | Kif15 | KIF15-N420 (minimal dimer construct) | Not explicitly reported for this compound, but the assay is suitable for HTS. | [10] |

Table 2: Cell-Based Assay Data

| Cell Line | Assay Type | Endpoint | GI50 / IC50 | Treatment Duration | Reference |

| HeLa | Cell Viability | Not specified | 0.2 µM (IC50) | Not specified | [5] |

| MDA-MB-231 (ER-) | MTT Assay | Growth Inhibition | 85.94 ± 4.75 µM (GI50) | 24 hours | [11] |

| MDA-MB-231 (ER-) | MTT Assay | Growth Inhibition | 57.95 ± 3.99 µM (GI50) | 48 hours | [11] |

| MCF7 (ER+) | MTT Assay | Growth Inhibition | 93.17 ± 3.82 µM (GI50) | 24 hours | [11] |

| MCF7 (ER+) | MTT Assay | Growth Inhibition | 61.9 ± 0.8 µM (GI50) | 48 hours | [11] |

Signaling Pathway and Experimental Workflows

Kif15 Signaling in Mitosis

Kif15 plays a critical role in establishing and maintaining the bipolar mitotic spindle. It functions by cross-linking and sliding microtubules, generating outward forces that contribute to centrosome separation.[1][2] Kif15's activity is particularly important when the primary mitotic kinesin, Eg5, is inhibited. The interaction of Kif15 with proteins such as TPX2 is also crucial for its function.[2]

Caption: Kif15's role in mitotic spindle formation and its inhibition.

High-Throughput Screening Workflow

A typical HTS workflow to identify or characterize Kif15 inhibitors would involve a primary biochemical screen, followed by secondary validation and cell-based assays.

Caption: A generalized workflow for high-throughput screening of Kif15 inhibitors.

Experimental Protocols

Biochemical Assay: ADP-Glo™ Kinase Assay for Kif15 ATPase Activity

This protocol is adapted from published methods for screening Kif15 inhibitors and the general ADP-Glo™ Kinase Assay protocol.[8][10][12] It measures the ATPase activity of Kif15 by quantifying the amount of ADP produced.

Materials:

-

This compound (or other test compounds) dissolved in DMSO

-

Recombinant Kif15 protein (e.g., KIF15-N420 construct)[10]

-

Taxol-stabilized microtubules

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Plating: Dispense 50 nL of this compound or control compounds in DMSO into the wells of a 384-well plate.

-

Enzyme and Substrate Preparation:

-

Prepare a 2X Kif15 enzyme solution (e.g., 200 nM Kif15-N420) in kinase reaction buffer.

-

Prepare a 2X microtubule and ATP solution (e.g., taxol-stabilized microtubules and 40 µM ATP) in kinase reaction buffer.

-

-

Kinase Reaction:

-

Add 2.5 µL of the 2X Kif15 enzyme solution to each well.

-

To initiate the reaction, add 2.5 µL of the 2X microtubule and ATP solution to each well. The final reaction volume will be 5 µL, with final concentrations of, for example, 100 nM Kif15 and 20 µM ATP.[10]

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.[8]

-

-

ADP to ATP Conversion and Signal Generation:

-

Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.[8]

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value for this compound.

Cell-Based Assay: Cell Viability (MTT) Assay

This protocol provides a general method for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

-

This compound stock solution in DMSO

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231, MCF7)

-

Complete cell culture medium

-

96-well clear flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader capable of measuring absorbance at 490 nm or 570 nm

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from the wells.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm).[13]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the GI50 or IC50 value.

References

- 1. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment | PLOS One [journals.plos.org]

- 2. KIF15 - Wikipedia [en.wikipedia.org]

- 3. molbiolcell.org [molbiolcell.org]

- 4. An automated in vitro motility assay for high-throughput studies of molecular motors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Role of Kif15 and its novel mitotic partner KBP in K-fiber dynamics and chromosome alignment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KIF11 and KIF15 mitotic kinesins are potential therapeutic vulnerabilities for malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ulab360.com [ulab360.com]

- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Techniques for Measuring Kif15-IN-1 Binding Affinity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various techniques to measure the binding affinity of Kif15-IN-1, a known inhibitor of the mitotic kinesin Kif15. Understanding the binding characteristics of this compound is crucial for its development as a potential therapeutic agent, particularly in oncology.

Introduction to Kif15 and this compound

Kinesin family member 15 (Kif15) is a plus-end directed motor protein that plays a critical role in the formation and maintenance of the bipolar spindle during mitosis.[1] It functions redundantly with Eg5, another mitotic kinesin, making it a target for anti-cancer drug development, especially in overcoming resistance to Eg5 inhibitors.[2][3] this compound is a small molecule inhibitor that has been shown to be a potent inhibitor of Kif15's motile activity.[3][4] One study suggests that this compound acts as an ATP-competitive inhibitor.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and the Kif15 motor domain. It is important to note the distinction between IC50 values, which measure functional inhibition, and dissociation constants (Kd), which are a direct measure of binding affinity.

| Ligand | Protein/Target | Technique | Parameter | Value | Reference |

| This compound | Kif15 | Microtubule Gliding Assay | IC50 | 203 nM | [4] |

| This compound | Kif15 | Microtubule Gliding Assay | IC50 | 1.72 µM | [4] |

| Kif15 motor domain | Microtubules (in the presence of AMP-PNP) | Microtubule Pelleting Assay | Kd | 0.5 ± 0.2 µM | [5] |

| Kif15 motor domain | Microtubules (in the presence of apyrase) | Microtubule Pelleting Assay | Kd | 0.4 ± 0.2 µM | [5] |

Note: The IC50 value of 1.72 µM for this compound was reported in an earlier study and later corrected to 203 nM in a subsequent publication by the same research group.[4]

Signaling Pathway of Kif15 in Mitosis

Kif15 is a key player in ensuring the proper formation of the bipolar spindle during cell division. Its activity is particularly crucial when the primary mitotic kinesin, Eg5, is inhibited. Kif15, in conjunction with its binding partner TPX2, can crosslink and slide antiparallel microtubules, contributing to the outward force that separates the spindle poles. The inhibition of Kif15 by this compound disrupts this process, leading to mitotic arrest and potentially, cell death in cancer cells.

Experimental Workflow for Binding Affinity Measurement

The general workflow for determining the binding affinity of an inhibitor like this compound to its target protein Kif15 involves several key steps, from protein preparation to data analysis. The choice of a specific assay depends on the available resources and the specific questions being addressed.

Detailed Experimental Protocols

Here, we provide detailed protocols for several key experiments that can be used to characterize the binding and inhibitory activity of this compound.

Microtubule Gliding Assay

This assay directly visualizes the motor activity of Kif15 and its inhibition by this compound. Kif15 motors are adhered to a glass surface, and the movement of fluorescently labeled microtubules is observed.

Materials:

-

Purified, active Kif15 protein

-

This compound

-

Taxol-stabilized, fluorescently labeled microtubules (e.g., rhodamine-labeled)

-

Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2, 10 µM Taxol)

-

ATP solution

-

Casein solution (for blocking)

-

Microscope slides and coverslips

-

Fluorescence microscope with a camera capable of time-lapse imaging

Protocol:

-

Prepare Flow Cells: Create flow cells by affixing two strips of double-sided tape on a microscope slide, about 5-10 mm apart, and placing a coverslip on top.

-

Surface Passivation:

-

Flow in a solution of casein (e.g., 0.5 mg/mL in motility buffer) and incubate for 5 minutes to block non-specific binding.

-

Wash the chamber with motility buffer.

-

-

Motor Immobilization:

-

Flow in a solution of Kif15 protein (concentration to be optimized, typically in the range of 10-100 µg/mL) in motility buffer and incubate for 5 minutes.

-

Wash with motility buffer to remove unbound motors.

-

-

Microtubule Binding:

-

Flow in a solution of fluorescently labeled microtubules diluted in motility buffer containing ATP and this compound at various concentrations (or DMSO as a control).

-

Allow the microtubules to bind to the motors for a few minutes.

-

-

Initiate Gliding:

-

Flow in motility buffer containing ATP and the same concentration of this compound to initiate microtubule gliding.

-

-

Data Acquisition:

-

Immediately begin acquiring time-lapse images of the gliding microtubules using a fluorescence microscope.

-

-

Data Analysis:

-

Track the movement of individual microtubules over time to determine their velocity.

-

Plot the average microtubule velocity as a function of this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Kif15 in the presence of microtubules, which is a direct measure of its motor activity. The inhibition of this activity by this compound can be quantified to determine its potency. A common method is the NADH-coupled ATPase assay.

Materials:

-

Purified, active Kif15 protein

-

This compound

-

Taxol-stabilized microtubules

-

Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)

-

ATP solution

-

NADH

-

Phosphoenolpyruvate (PEP)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

Prepare Reaction Mix: In a cuvette, prepare a reaction mix containing assay buffer, NADH, PEP, PK, and LDH.

-

Add Kif15 and Microtubules: Add Kif15 protein and microtubules to the reaction mix. The concentrations should be optimized to be in the linear range of the assay.

-

Add Inhibitor: Add this compound at various concentrations (or DMSO as a control).

-

Initiate Reaction: Start the reaction by adding a saturating concentration of ATP.

-

Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is coupled to the rate of ATP hydrolysis.

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis from the rate of change in absorbance at 340 nm.

-

Plot the ATPase rate as a function of this compound concentration.

-

Fit the data to a suitable inhibition model to determine the IC50 or Ki value.

-

Isothermal Titration Calorimetry (ITC)